4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide, commonly known as API-1, is a pyrido[2,3-d]pyrimidine-based nucleoside analog and a highly selective Akt/PKB pathway inhibitor [1]. Unlike ATP-competitive kinase inhibitors, API-1 functions by binding directly to the pleckstrin homology (PH) domain of Akt, thereby preventing its translocation to the plasma membrane and subsequent activation [1]. In cell-based models, it demonstrates a baseline potency with an IC50 of approximately 0.8 µM for reducing phosphorylated Akt levels[2]. For procurement and assay design, API-1 is distinguished by its dual-action profile: it not only halts Akt signaling but also actively drives the ubiquitin/proteasome-mediated degradation of specific anti-apoptotic proteins, such as c-FLIP and Mcl-1, in intact cellular systems [2].
Substituting API-1 with other well-known Akt inhibitors, such as the allosteric inhibitor MK-2206 or the lipid-based PH-domain inhibitor perifosine, fundamentally alters assay outcomes and pathway specificity[1]. Lipid-based inhibitors like perifosine are non-selective and frequently induce off-target kinase modulation and high background noise in cellular assays [1]. Conversely, while MK-2206 is highly selective for Akt, it lacks API-1's secondary mechanism of inducing rapid c-FLIP degradation [2]. Furthermore, because API-1 requires intact cellular machinery to block membrane translocation, substituting it with an ATP-competitive inhibitor in cell-free biochemical kinase assays will result in false negatives, as API-1 exhibits minimal direct kinase inhibition in cell-free environments [1].
API-1's mechanism of action necessitates careful selection of assay formats. In whole-cell assays, API-1 potently inhibits Akt phosphorylation. However, in cell-free in vitro kinase assays using recombinant constitutively active Akt, API-1 fails to reduce kinase activity at standard concentrations, only showing ~20% inhibition at an ultra-high dose of 50 µM [1]. In contrast, standard ATP-competitive pan-kinase inhibitors demonstrate near-complete inhibition in the same cell-free systems [1].
| Evidence Dimension | Akt kinase activity inhibition in cell-free assays |
| Target Compound Data | ~20% inhibition at 50 µM (API-1) |
| Comparator Or Baseline | Near complete inhibition at low-micromolar doses (ATP-competitive inhibitors) |
| Quantified Difference | >80% difference in cell-free assay efficacy due to mechanism of action |
| Conditions | In vitro kinase assay using recombinant constitutively active Akt |
Procurement teams must not source API-1 for cell-free biochemical high-throughput screening, but should mandate it for live-cell phenotypic workflows to ensure proper assay fit.
API-1 possesses a distinct secondary mechanism independent of its Akt-inhibitory function: it facilitates the ubiquitin/proteasome-mediated degradation of c-FLIP. When tested alongside other Akt inhibitors, API-1 rapidly reduced c-FLIP levels and synergized with TNF-related apoptosis-inducing ligand (TRAIL) to augment apoptosis [1]. Comparators such as the allosteric inhibitor MK-2206 and the nucleoside analog API-2 (Triciribine) had minimal to no effect on reducing c-FLIP levels and failed to enhance TRAIL-induced apoptosis to the same degree [1].
| Evidence Dimension | c-FLIP protein reduction and TRAIL sensitization |
| Target Compound Data | Rapid c-FLIP degradation and strong TRAIL synergy |
| Comparator Or Baseline | Minimal c-FLIP reduction and weak TRAIL synergy (MK-2206 and API-2) |
| Quantified Difference | API-1 distinctively eliminates c-FLIP, converting TRAIL-resistant cell lines to sensitive ones, unlike MK-2206 |
| Conditions | NSCLC and HNSCC cell lines treated with inhibitors and TRAIL |
Researchers modeling death-receptor apoptosis or TRAIL resistance must select API-1 over MK-2206 to access this specific c-FLIP degradation pathway.
While both API-1 and perifosine target the PH domain of Akt, their selectivity profiles diverge significantly. API-1 is a highly selective small molecule that does not inhibit upstream activators (PI3K, PDK1/2) or structurally related kinases (PKC, PKA, STAT3, ERK-1/2, JNK) [1]. In contrast, perifosine is a lipid-based non-selective inhibitor known to modulate multiple off-target kinase activities, which has historically complicated data interpretation and led to unacceptable adverse event profiles in clinical models [1].
| Evidence Dimension | Off-target kinase inhibition |
| Target Compound Data | No inhibition of PKC, PKA, STAT3, ERK, or JNK |
| Comparator Or Baseline | Non-selective lipid-based modulation of multiple kinases (Perifosine) |
| Quantified Difference | API-1 provides strict Akt specificity, eliminating the pleiotropic lipid-membrane disruption caused by perifosine |
| Conditions | Kinase selectivity profiling in intact cellular models |
Selecting API-1 ensures cleaner, more reproducible data in pathway-specific signal transduction studies by eliminating the background noise and off-target effects of lipid-based agents.
Because API-1 specifically binds the PH domain to block Akt recruitment to the plasma membrane without directly competing for ATP, it is the optimal reagent for live-cell imaging and subcellular fractionation assays designed to monitor spatial kinase dynamics [1].
API-1's distinct ability to degrade c-FLIP independent of Akt inhibition makes it a critical tool for researchers studying death-receptor-mediated apoptosis. It should be procured specifically for models aiming to overcome TRAIL resistance in non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC) [2].
API-1 is highly valuable for UPS research, specifically for assays requiring the targeted, GSK3-dependent, β-TrCP- and FBXW7-mediated degradation of the anti-apoptotic protein Mcl-1. It provides a reliable chemical trigger for Mcl-1 turnover that other Akt inhibitors do not reliably replicate [3].